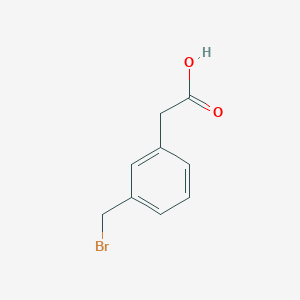

2-(3-(Bromomethyl)phenyl)acetic acid

Vue d'ensemble

Description

2-(3-(Bromomethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 g/mol . The compound is solid in physical form .

Synthesis Analysis

The benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester using N-bromosuccinimide in the presence of 2,2`-azobisisobutyronitrile in various reaction solvents has been investigated . The efficiency of the reaction was found to be sensitive to the kind of reaction solvents .Molecular Structure Analysis

The molecular formula of 2-(3-(Bromomethyl)phenyl)acetic acid is C9H9BrO2 . The InChI representation of the molecule is InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7 (4-8)5-9 (11)12/h1-4H,5-6H2, (H,11,12) .Chemical Reactions Analysis

The benzylic bromination of 1 to 2 can be performed in 1,2-dichlorobenzene as reaction solvent superior to the classic Wohl-Ziegler procedure in both reaction time and isolated yield (8 h vs 12 h, 92 vs 79%) .Physical And Chemical Properties Analysis

The compound has a boiling point of 341.1±22.0C at 760 mmHg . The flash point is 160.1 . It has a topological polar surface area of 37.3 Ų . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique

Organic Synthesis Building Blocks

“2-(3-(Bromomethyl)phenyl)acetic acid” is often used as a building block in organic synthesis . It is particularly valuable in the preparation of various complex molecules due to its bromomethyl group, which can undergo various reactions to introduce new functional groups or build carbon-carbon bonds.

Suzuki-Miyaura Coupling

The compound can be used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to synthesize biaryls, styrenes, and conjugated olefins.

Protodeboronation of Pinacol Boronic Esters

“2-(3-(Bromomethyl)phenyl)acetic acid” has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation.

Synthesis of Beta-Substituted Acrylates

This compound can be used in the preparation of beta-substituted acrylates . These types of compounds are important in the synthesis of polymers and other materials.

Preparation of Phenylthiomethyl Propenoates

“2-(3-(Bromomethyl)phenyl)acetic acid” can be used in the preparation of phenylthiomethyl propenoates . These compounds are useful intermediates in organic synthesis.

Synthesis of Crown Ether Receptors

The compound has been used in the synthesis of novel crown ether receptors . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are highly selective for certain cations, including sodium (Na+) and potassium (K+), which they bind to via ion-dipole interactions.

Mécanisme D'action

Target of Action

It is often used as an organic building block in chemical synthesis, suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

It’s known that benzylic halides like this compound typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-(Bromomethyl)phenyl)acetic acid might interact with its targets through a similar mechanism.

Biochemical Pathways

Pharmacokinetics

Its physical properties such as boiling point (3411±220 °C at 760 mmHg) and molecular weight (22907) could influence its pharmacokinetic behavior .

Result of Action

Action Environment

The action, efficacy, and stability of 2-(3-(Bromomethyl)phenyl)acetic acid can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVUGJRUEGVFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438944 | |

| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118647-53-3 | |

| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)